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Compound of Interest

Compound Name: BMS-962212

Cat. No.: B606278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of BMS-
962212, a potent, selective, and reversible small molecule inhibitor of Factor XIa (FXIa). The

information presented is collated from key scientific publications and intended for an audience

with a background in medicinal chemistry, pharmacology, and drug development.

Introduction
BMS-962212 is a clinical candidate developed for parenteral administration as an

antithrombotic agent.[1] Its mechanism of action is the direct inhibition of Factor XIa, a critical

enzyme in the intrinsic pathway of the coagulation cascade.[2] The rationale for targeting FXIa

is based on evidence suggesting that its inhibition can prevent thrombosis with a reduced risk

of bleeding compared to traditional anticoagulants.[1] This document details the

pharmacological profile, synthesis, and key experimental methodologies used in the

development of BMS-962212.

Pharmacological Profile
BMS-962212 has demonstrated a desirable pharmacological profile, characterized by high

potency, selectivity, and efficacy in preclinical models.

In Vitro Potency and Selectivity
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The inhibitory activity of BMS-962212 against FXIa and other related serine proteases was

determined through various enzymatic assays. The key quantitative data are summarized in

the table below.

Target Assay Type Parameter Value

Human Factor XIa Enzymatic Assay Ki 0.7 nM[3]

Human Plasma

Kallikrein
Enzymatic Assay Ki 0.31 µM[4]

Human Chymotrypsin Enzymatic Assay Ki 11 µM[4]

Human Thrombin Clotting Assay -
No significant

inhibition

Human Factor Xa Clotting Assay -
No significant

inhibition

Human Factor VIIa Clotting Assay -
No significant

inhibition

Human Activated

Protein C
Clotting Assay -

No significant

inhibition

Human Trypsin Enzymatic Assay -
No significant

inhibition

In Vivo Efficacy and Pharmacodynamics
The antithrombotic efficacy of BMS-962212 was evaluated in several animal models of

thrombosis. The key findings are presented below.
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Animal Model Efficacy Endpoint Parameter Value

Rabbit Arteriovenous

Shunt Thrombosis

Thrombus Weight

Reduction
EC50 80 nM[5]

Rabbit Electrically-

Induced Carotid Artery

Thrombosis

Thrombus Weight

Reduction
-

Dose-dependent

reduction

Monkey Electrically-

Induced Carotid Artery

Thrombosis

Thrombus Weight

Reduction
-

35±9% reduction at

0.5+1.4

mg/kg+mg/kg/h[6]

74±5% reduction at

2+5.6

mg/kg+mg/kg/h[6]

Pharmacodynamic effects were primarily assessed by measuring the activated partial

thromboplastin time (aPTT).

Species Dosing aPTT Change

Rabbit Intravenous Dose-dependent increase[5]

Monkey Intravenous
2.4±0.1-fold increase at

0.5+1.4 mg/kg+mg/kg/h[6]

2.9±0.1-fold increase at 2+5.6

mg/kg+mg/kg/h[6]

Human (Healthy Subjects)
2-hour IV infusion (1.5-25

mg/h)

>90% of mean maximal aPTT

achieved within 30 minutes[5]

Pharmacokinetics
Pharmacokinetic properties of BMS-962212 were assessed in preclinical species and in first-in-

human studies.
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Species Administration Half-life (t1/2) Key Findings

Rat, Dog Intravenous -

Moderate clearance

predicted by allometric

scaling.[7]

Human (Healthy

Subjects)

2-hour IV infusion

(1.5-25 mg/h)
2.04 to 4.94 h[7]

Rapid drug

elimination.[5]

5-day IV infusion (1-

20 mg/h)
6.22 to 8.65 h[7] -

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

development of BMS-962212.

Synthesis of BMS-962212
The chemical synthesis of BMS-962212 is a multi-step process. A significant number of

impurities can be generated in the final step, requiring a specialized purification method. A

supercritical fluid chromatography (SFC) method using water and ammonia as additives was

developed for the purification and desalting of the zwitterionic active pharmaceutical ingredient

(API).[6]

Factor XIa Enzymatic Assay
The inhibitory potency (Ki) of BMS-962212 against human FXIa was determined using a

chromogenic substrate assay.

Protocol:

Human FXIa enzyme is incubated with varying concentrations of BMS-962212 in a buffer

solution (e.g., Tris-buffered saline with polyethylene glycol).

The reaction is initiated by the addition of a chromogenic substrate for FXIa.

The rate of substrate cleavage is monitored by measuring the change in absorbance at a

specific wavelength over time using a microplate reader.
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The initial reaction velocities are plotted against the inhibitor concentration.

The Ki value is determined by fitting the data to the Morrison equation for tight-binding

inhibitors.

In Vivo Thrombosis Models
This model assesses the ability of an antithrombotic agent to prevent thrombus formation in an

extracorporeal shunt.

Protocol:

Anesthetized rabbits are used.

An arteriovenous shunt is created by connecting the carotid artery and jugular vein with a

piece of thrombogenic material (e.g., silk thread) enclosed within tubing.

BMS-962212 or vehicle is administered intravenously as a bolus followed by a continuous

infusion.

Blood is allowed to circulate through the shunt for a defined period.

The shunt is removed, and the thrombus formed on the silk thread is carefully excised and

weighed.

The EC50 is calculated as the concentration of the compound that produces a 50%

reduction in thrombus weight compared to the vehicle control.[5]

This model evaluates the efficacy of an antithrombotic agent in a more physiologically relevant

setting of arterial thrombosis.

Protocol:

Anesthetized monkeys are used.

The carotid artery is surgically exposed.
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A controlled electrical current is applied to the artery to induce endothelial injury and

subsequent thrombus formation.

BMS-962212 or vehicle is administered intravenously as a bolus dose plus infusion starting

before the initiation of thrombosis.[6]

After a set period, the thrombosed arterial segment is isolated, and the wet weight of the

thrombus is determined.[6]

Coagulation Assays
The aPTT assay measures the integrity of the intrinsic and common pathways of the

coagulation cascade.

Protocol:

Citrated plasma samples are collected from the study subjects (animal or human).

The plasma is incubated with a reagent containing a contact activator (e.g., silica) and

phospholipids.

Calcium chloride is added to initiate coagulation.

The time taken for clot formation is measured using a coagulometer.

X-ray Crystallography
The three-dimensional structure of FXIa in complex with inhibitors was determined by X-ray

crystallography to elucidate the binding mode and guide structure-activity relationship (SAR)

studies.

Protocol:

Crystals of the FXIa-inhibitor complex are grown using vapor diffusion or batch crystallization

methods.[2]

The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern

is recorded.
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The diffraction data is processed to determine the electron density map of the complex.

A molecular model of the protein-ligand complex is built into the electron density map and

refined to obtain the final structure.

Visualizations
Coagulation Cascade and Inhibition by BMS-962212
The following diagram illustrates the simplified coagulation cascade, highlighting the point of

intervention by BMS-962212.
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Caption: Simplified coagulation cascade showing inhibition of FXIa by BMS-962212.

Drug Discovery and Development Workflow for BMS-
962212
This diagram outlines the general workflow from target identification to clinical development for

BMS-962212.
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Caption: General workflow for the discovery and development of BMS-962212.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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